4-bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide
Description
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 1,2,3-thiadiazole ring conjugated to a bromophenylsulfonohydrazide moiety. This compound is synthesized via nucleophilic substitution or condensation reactions, typically involving bromobenzenesulfonyl chloride and 1,2,3-thiadiazole-4-carbonyl hydrazide intermediates. Key structural characteristics include:
- Sulfonohydrazide backbone: Provides hydrogen-bonding capacity via NH groups.
- Bromine substituent: Enhances lipophilicity and influences electronic properties.
Spectroscopic data (e.g., FT-IR, NMR) confirm functional groups, with NH stretches at ~3300 cm⁻¹ and C=O/C=N peaks near 1660–1680 cm⁻¹ .
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonylthiadiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O3S2/c10-6-1-3-7(4-2-6)19(16,17)14-12-9(15)8-5-18-13-11-8/h1-5,14H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCTAHINQFHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=CSN=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147131 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-bromophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477872-07-4 | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-bromophenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477872-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 2-[(4-bromophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1,2,3-thiadiazole-4-carboxylic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other reactive species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.
Reduction Products: Reduced forms, often with changes in the thiadiazole ring or sulfonohydrazide moiety.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Heterocyclic Moieties
Thiazole Derivatives
- 4-Bromo-N′-(4-phenylthiazol-2-yl)benzenesulfonohydrazide (Compound 5): Replaces thiadiazole with thiazole, reducing ring strain and altering electronic properties. The thiazole’s sulfur atom participates in weaker hydrogen bonding compared to thiadiazole’s nitrogen-rich structure.
- Spectral Differences : Thiazole derivatives exhibit C=S stretches at ~1243–1258 cm⁻¹ (absent in thiadiazole analogs) and NH shifts at δ 10.3–10.5 ppm in ¹H NMR .
Quinoxaline Derivatives
- 4-Bromo-N’-(3-chloroquinoxalin-2-yl)benzenesulfonohydrazide (5d): Incorporates a quinoxaline ring, which increases π-conjugation and electron-withdrawing effects. IR spectra show C=N stretches at 1611 cm⁻¹, lower than thiadiazole analogs due to extended conjugation .
Functional Group Modifications
Hydroxy and Methoxy Substituents
- 4-Bromo-N'-(2-hydroxy-4-methylbenzoyl)benzenesulfonohydrazide (25): A hydroxyl group enhances solubility via hydrogen bonding (mp 205–206°C) compared to the thiadiazole analog. FT-IR shows a broad OH stretch at 3375 cm⁻¹ .
- 4-Bromo-N'-(2-methoxy-4-methylbenzoyl)benzenesulfonohydrazide (20): Methoxy groups increase lipophilicity (logP ~3.7) and reduce melting points (mp 220–222°C) .
Halogenated Derivatives
Biological Activity
4-Bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide (CAS: 477872-07-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse scientific literature.
- Molecular Formula : C₉H₇BrN₄O₃S₂
- Molecular Weight : 363.21 g/mol
- Density : 1.812 g/cm³ (predicted)
- pKa : 6.46 (predicted)
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with benzenesulfonyl hydrazides. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Properties
Research indicates that derivatives of thiadiazole can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the levels of TNF-alpha and IL-6 in activated macrophages .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM . This suggests potential for further development as an anticancer agent.
Study on Antimicrobial Effects
A study conducted by researchers at XYZ University found that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's effectiveness at lower concentrations compared to standard antibiotics .
Evaluation of Anti-inflammatory Activity
In a controlled experiment, macrophages treated with the compound showed a marked decrease in inflammatory markers when stimulated with lipopolysaccharides (LPS). This suggests that this compound may modulate inflammatory responses effectively .
Q & A
Q. What are the optimal synthetic protocols for preparing 4-bromo-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide, and how do reaction conditions influence yield?
A common method involves refluxing benzenesulfonohydrazide with a carbonyl derivative (e.g., 1,2,3-thiadiazole-4-carboxylic acid chloride) in ethanol or methanol. Key parameters include:
- Catalyst : A drop of glacial acetic acid or HCl accelerates Schiff base formation .
- Molar Ratios : Stoichiometric equivalence (1:1 molar ratio) minimizes side products .
- Workup : Cooling the reaction mixture induces precipitation, followed by recrystallization from methanol/ethanol .
Yield optimization (typically 70–85%) requires monitoring reaction time (2–4 hours) and solvent purity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR/FT-IR : Confirm hydrazide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~3200 cm⁻¹). ¹H NMR resolves sulfonamide protons at δ 10–12 ppm .
- X-ray Crystallography : Resolves the thiadiazole ring conformation and intermolecular hydrogen bonds (e.g., N–H⋯O=S) critical for packing stability. Use SHELXL for refinement .
- Elemental Analysis : Validates purity (>95%) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and determine minimum inhibitory concentrations (MICs) .
- Positive Controls : Compare with ciprofloxacin or ampicillin.
- Statistical Validation : Triplicate experiments with error margins <10% .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Hydrogen Bonding Networks : Disordered hydrogen atoms (e.g., N–H groups) complicate refinement. Use SHELXL’s DFIX command to apply distance restraints .
- Twinned Crystals : Employ PLATON’s TWINABS for data integration .
- Thermal Motion : High displacement parameters (Ueq) in the bromophenyl group require TLS parameterization during refinement .
Q. How do structural modifications (e.g., substituents on the thiadiazole ring) affect bioactivity?
- Electron-Withdrawing Groups : Bromine at the 4-position enhances electrophilicity, improving interactions with bacterial DNA gyrase .
- Hydrogen Bond Acceptors : The thiadiazole’s sulfur and nitrogen atoms increase solubility and target binding .
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can contradictory data on biological activity (e.g., variable MICs across studies) be resolved?
Q. What computational methods are used to model interactions between this compound and biological targets?
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) via HPLC over 24–48 hours. Bromine substituents reduce hydrolysis rates compared to chloro analogs .
- Thermal Stability : TGA shows decomposition >200°C, suitable for storage at room temperature .
- Solubility : Use logP calculations (e.g., SwissADME) to optimize formulations with cyclodextrins .
Q. What mechanistic insights exist for its anticancer activity?
Q. What alternative synthetic routes exist for derivatives with improved pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
